2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Vue d'ensemble

Description

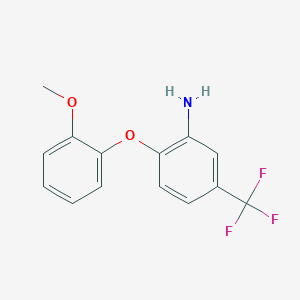

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H12F3NO2. It is characterized by the presence of a methoxyphenoxy group and a trifluoromethyl group attached to an aniline core. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Méthodes De Préparation

The synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 5-(trifluoromethyl)aniline.

Reaction Conditions: The reaction involves the nucleophilic substitution of the methoxy group on the phenol with the aniline derivative. This is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Analyse Des Réactions Chimiques

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Applications De Recherche Scientifique

Anticancer Activity

One of the prominent applications of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is in the field of oncology. Research has indicated that compounds with similar structures can inhibit the Raf kinase pathway, which is crucial in cancer cell signaling. This inhibition can potentially lead to the treatment of various solid tumors, including carcinomas of the lungs, pancreas, and colon .

Table 1: Summary of Anticancer Studies

| Compound | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| This compound | Raf kinase inhibition | Solid tumors | |

| Related compounds | Inhibition of signaling pathways | Myeloid disorders |

Antitubercular Activity

Another significant application is in the development of antitubercular agents. Studies have shown that derivatives of this compound exhibit activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies reveal that modifications to the aniline structure can enhance efficacy against tuberculosis .

Table 2: Antitubercular Activity Data

| Compound | Minimum Inhibitory Concentration (MIC) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| This compound | MIC = 4.8 μM | SI = TC50/MIC | |

| Related analogues | Varies by structure | Varies by structure |

Material Science Applications

The compound's unique chemical properties also make it suitable for use in material science, particularly in the synthesis of polymers and coatings. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, which are desirable traits in industrial applications.

Table 3: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Solubility | Slightly soluble in DMSO |

Case Studies

-

Cancer Treatment Study :

A study published in a patent document highlighted the effectiveness of similar compounds in inhibiting cancer cell growth through the disruption of the Ras signaling pathway. This pathway is often overactive in various cancers, making it a target for therapeutic intervention . -

Antitubercular Efficacy :

Research conducted on a series of phenyl ether derivatives demonstrated that slight modifications to the structure could significantly impact their antitubercular activity. The findings suggest that this compound could serve as a lead compound for further development against tuberculosis .

Mécanisme D'action

The mechanism of action of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline can be compared with similar compounds such as:

2-(2-Methoxyphenoxy)-4-(trifluoromethyl)aniline: This compound has a similar structure but with the trifluoromethyl group in a different position, leading to different chemical properties.

2-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the meta position, affecting its reactivity and applications.

Activité Biologique

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₈H₈F₃NO. It features a methoxy group and a trifluoromethyl group, which significantly influence its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry and materials science due to its unique structure and potential therapeutic applications.

The presence of the trifluoromethyl group imparts electron-withdrawing characteristics that can enhance the compound's reactivity. This property is crucial for its interactions with biological targets, potentially affecting its pharmacological profile. The methoxy group may also contribute to the compound's solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interaction with biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential antiproliferative effects against several cancer cell lines. For instance, derivatives of similar structures have shown moderate to potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colon cancer), and Jurkat (T-cell leukemia) cell lines. The IC50 values for these compounds ranged from low nanomolar to micromolar levels, indicating significant efficacy in inhibiting cancer cell growth.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | A549 | 83 |

| Compound B | HeLa | 91 |

| Compound C | MDA-MB-231 | 101 |

These results suggest that structural modifications in similar compounds can lead to enhanced biological activity, emphasizing the importance of the trifluoromethyl and methoxy groups in their mechanism of action.

The proposed mechanism involves the inhibition of tubulin polymerization, a crucial process in cell division. Compounds similar to this compound have demonstrated the ability to interfere with this process, leading to cell cycle arrest and apoptosis in cancer cells. For example, studies indicate that certain derivatives can inhibit tubulin polymerization up to three times more effectively than established inhibitors like combretastatin A-4.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and its analogs:

- Study on Antiproliferative Effects : A recent study synthesized a series of aniline derivatives, including those structurally related to this compound. These compounds exhibited varying degrees of antiproliferative activity against multiple cancer cell lines, with some achieving IC50 values below 100 nM.

- In Vivo Studies : In vivo assessments using zebrafish embryos demonstrated that certain derivatives could significantly inhibit tumor growth, reinforcing their potential as therapeutic agents in oncology.

- Mechanistic Insights : Research has shown that these compounds induce apoptosis through mitochondrial pathways, further supporting their role as effective anticancer agents.

Propriétés

IUPAC Name |

2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-12-4-2-3-5-13(12)20-11-7-6-9(8-10(11)18)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDGRAUAXTKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371027 | |

| Record name | 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-08-7 | |

| Record name | 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.